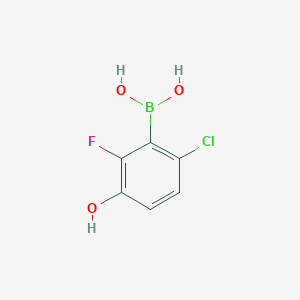
2-Chloro-6-fluoro-5-hydroxyphenylboronic acid
Overview
Description
2-Chloro-6-fluoro-5-hydroxyphenylboronic acid is a boronic acid derivative with the chemical formula C₆H₅BClFO₃ . It is also known by other names, including (6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid . The compound exhibits interesting pharmacological properties and serves as an intermediate in the synthesis of novel non-boron-containing compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom (B) attached to a phenyl ring bearing chlorine (Cl), fluorine (F), and hydroxyl (OH) substituents. The compound’s 3D arrangement influences its reactivity and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including Suzuki cross-coupling reactions, which allow it to form bonds with other organic molecules. Researchers can explore its reactivity in diverse contexts, such as the synthesis of pharmaceuticals, agrochemicals, and materials .
Physical and Chemical Properties Analysis
Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives have been studied for their fluorescence quenching properties, which are essential for developing sensitive detection methods for various analytes. Geethanjali et al. (2015) explored the mechanism of fluorescence quenching in boronic acid derivatives, providing insights into their potential applications in bioimaging and sensor development Geethanjali, H. S., Nagaraja, D., & Melavanki, R. (2015). Journal of Molecular Liquids.
Synthesis and Pharmacological Applications
A study by Ikram et al. (2015) focused on the synthesis of thiophene derivatives through Suzuki cross-coupling reactions with arylboronic acids, including compounds with structural similarities to "2-Chloro-6-fluoro-5-hydroxyphenylboronic acid." These compounds showed promising pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their potential in medicinal chemistry Ikram, H., Rasool, N., et al. (2015). Molecules.
Antifungal Activity
Borys et al. (2019) investigated the antifungal activity of formylphenylboronic acids, including fluoro-substituted compounds. Their findings revealed significant activity against various fungal strains, highlighting the potential of boronic acid derivatives in developing new antifungal agents Borys, K. M., Wieczorek, D., et al. (2019). Bioorganic Chemistry.
Glucose Sensing
Huang et al. (2013) utilized boronic acid derivatives for the development of a highly sensitive and selective glucose-sensing mechanism. This research underscores the application of boronic acid derivatives in biomedical sensors and diagnostics Huang, Y.-J., Ouyang, W.-J., et al. (2013). Journal of the American Chemical Society.
Anticancer Properties
Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives on cancer cells, identifying compounds that induced apoptosis in A2780 ovarian cancer cells. This study presents boronic acid derivatives as promising candidates for anticancer drug development Psurski, M., Łupicka-Słowik, A., et al. (2018). Investigational New Drugs.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The compound has 3 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count , which may influence its pharmacokinetic properties.
Result of Action
The interaction of boronic acids with biological targets can lead to changes in the function of these targets, potentially resulting in various molecular and cellular effects .
Action Environment
Factors such as ph and temperature can influence the stability and reactivity of boronic acids .
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCHINLGAFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)


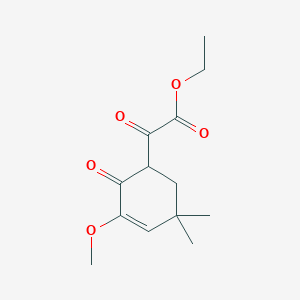
![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
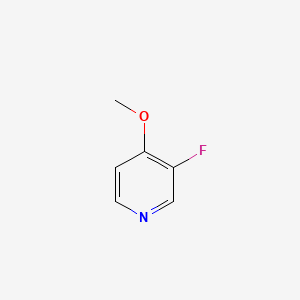

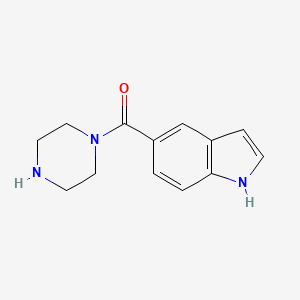
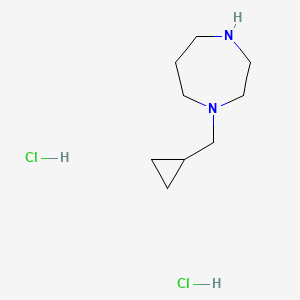
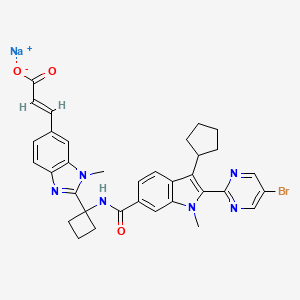
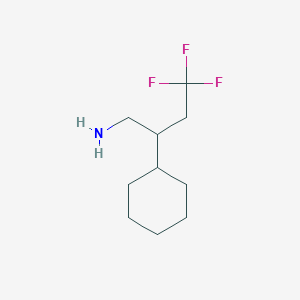
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
